Atorvastatin Impurity F is a significant impurity associated with the synthesis of atorvastatin, a widely used lipid-lowering medication. This compound is also referred to as Atorvastatin USP Related Compound F and Atorvastatin Amide Impurity. It is crucial in the pharmaceutical industry for quality control and regulatory compliance, particularly in the development of generic formulations of atorvastatin.
Atorvastatin Impurity F can be sourced from various chemical suppliers, and its synthesis involves several steps that require high-quality raw materials. The compound has a CAS number of 887196-24-9 for the acid form and 1105067-87-5 for the calcium salt form. It is typically utilized as a working standard or secondary reference standard in analytical studies and quality control processes .
Atorvastatin Impurity F is classified as an impurity related to atorvastatin, which belongs to the statin class of drugs. Statins are known for their ability to inhibit cholesterol synthesis in the liver, making them effective in managing hyperlipidemia and reducing cardiovascular risk.
The synthesis of Atorvastatin Impurity F involves several chemical reactions, primarily focusing on the purification of raw materials and controlled reaction conditions to minimize unwanted by-products. The synthesis can be achieved through various routes, including:
The synthesis typically begins with arachidonic acid reacting with ethyl 4-chlorobenzenesulfonate in the presence of sodium hydroxide or other bases. This reaction forms a sulfate ester intermediate, which undergoes further transformations to yield Atorvastatin Impurity F. Purification steps often involve chromatography and recrystallization techniques to ensure high purity levels .
Atorvastatin Impurity F has a complex molecular structure characterized by multiple functional groups that contribute to its chemical properties. The molecular formula is with a molecular weight of approximately 717.82 g/mol.
The compound's structure includes a pyrrole ring, hydroxyl groups, and an amide linkage, which are critical for its biological activity and interactions with other molecules .
Atorvastatin Impurity F participates in various chemical reactions, including:
These reactions can lead to degradation products or other impurities that may affect the quality of atorvastatin formulations .
The reactions require careful control of conditions (temperature, pH) and reagents to minimize by-products. The stability of Atorvastatin Impurity F in solution has been observed for at least four hours at room temperature.
Atorvastatin Impurity F functions primarily through its interaction with the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase, which plays a pivotal role in cholesterol biosynthesis. By mimicking the natural substrate HMG-CoA, it inhibits this enzyme's activity, thereby reducing cholesterol production in the liver.
The binding interactions between Atorvastatin Impurity F and HMG-CoA reductase prevent the conversion of HMG-CoA to mevalonate, effectively lowering cholesterol levels in patients .
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm these properties .
Atorvastatin Impurity F serves several scientific uses:
Understanding Atorvastatin Impurity F's properties and behavior is crucial for ensuring the safety and efficacy of atorvastatin-containing medications .
Atorvastatin Impurity F (C₄₀H₄₇FN₃O₈, MW 717.82 g/mol as free acid; 737.84 g/mol as sodium salt) arises predominantly from incomplete purification or side reactions during the final stages of atorvastatin synthesis [4] [9]. This diamido acid derivative forms when an amide bond is established between the carboxylic acid group of one atorvastatin molecule and the amine group of another atorvastatin intermediate, creating a dimeric structure [6] [9]. The primary synthetic pathways include:
Table 1: Synthetic Pathways Contributing to Atorvastatin Impurity F Formation
Pathway | Key Reactants | Critical Conditions | Reported Yield Range |
---|---|---|---|
Condensation | Atorvastatin diol intermediates + Amines | Acid catalysis, T > 60°C | 0.3–1.2% |
Ester Hydrolysis/Amidation | Atorvastatin ethyl/isopropyl esters | pH 7.5–9.0, T > 40°C | 0.8–2.1% |
Calcium Salt Crystallization | Atorvastatin free acid + Calcium salts | pH > 8.0, prolonged stirring | 0.5–1.8% |
The formation of Impurity F is intrinsically linked to reactive intermediates generated during atorvastatin synthesis:
Kinetic studies confirm that Impurity F formation follows second-order kinetics, dependent on both atorvastatin and intermediate concentrations. Activation energy (Ea) ranges from 65–75 kJ/mol, indicating significant temperature dependence [2].
Solvents and catalysts critically influence Impurity F generation through multiple mechanistic pathways:
Table 2: Solvent and Catalyst Impact on Impurity F Formation
Solvent/Catalyst | [Impurity F] Range | Mechanistic Role | Mitigation Strategy |
---|---|---|---|
Tetrahydrofuran (THF) | 1.2–2.1% | Enhances amine nucleophilicity | Replace with methanol/ethanol |
Calcium hydroxide | 0.9–1.8% | Base catalysis + Lewis acid coordination | Use NaOH, pH ≤8.0 |
Methanol | 0.3–0.7% | Competitive H-bonding with reactants | Increase concentration to >30% v/v |
Water (>5% v/v) | 1.5–2.5% | Hydrolyzes esters to reactive acids | Maintain water content <2% |
Residual carbodiimides | 1.8–3.0% | Generate activated esters (O-acylisoureas) | Purge via aqueous washes |
CAS No.: 6754-13-8
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.:
CAS No.: 224635-63-6